molecular formula C27H28O12 B1179701 homaloside D CAS No. 149155-19-1

homaloside D

Cat. No.: B1179701
CAS No.: 149155-19-1
M. Wt: 544.5 g/mol
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Homaloside D plays a significant role in biochemical reactions, particularly as an antiplasmodial agent. It exhibits an IC50 of 20 μM against Plasmodium falciparum . This compound interacts with various enzymes and proteins involved in the parasite’s metabolic pathways, inhibiting their function and thereby impeding the parasite’s growth and replication.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In Plasmodium falciparum, it disrupts cellular metabolism and inhibits growth. In human cells, this compound has demonstrated cytotoxic effects against certain cancer cell lines, including HeLa, A-549, and MCF-7 . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism, although the exact mechanisms remain to be fully elucidated.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules within the target cells. It is believed to bind to specific enzymes, inhibiting their activity and leading to a cascade of metabolic disruptions. For instance, in Plasmodium falciparum, this compound may inhibit glycolytic enzymes, resulting in reduced ATP production and subsequent cell death . Additionally, this compound may induce changes in gene expression, further contributing to its antiplasmodial and cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods or under suboptimal conditions . Long-term studies have shown that this compound can maintain its antiplasmodial activity for several months when stored properly. Repeated freeze-thaw cycles should be avoided to prevent degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant antiplasmodial activity with minimal toxicity. At higher doses, this compound may cause adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its antiplasmodial activity. It interacts with enzymes involved in the glycolytic pathway of Plasmodium falciparum, inhibiting their function and disrupting the parasite’s energy production . Additionally, this compound may affect other metabolic pathways, including those related to oxidative stress and detoxification.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization within target cells . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity. It is believed to localize primarily within the cytoplasm, where it interacts with key metabolic enzymes . Additionally, this compound may be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications. These localization patterns are essential for its function and efficacy in disrupting cellular processes.

Chemical Reactions Analysis

Types of Reactions

Homaloside D undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of ethers and esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced phenolic compounds.

    Substitution: Ethers and esters of this compound.

Properties

IUPAC Name

[3,4,5-trihydroxy-6-[4-hydroxy-2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O12/c28-17-9-10-18(16(12-17)13-37-26(34)27(35)11-5-4-8-20(27)29)38-25-23(32)22(31)21(30)19(39-25)14-36-24(33)15-6-2-1-3-7-15/h1-3,5-7,9-12,19,21-23,25,28,30-32,35H,4,8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZFLDUSZYAGPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C=C1)(C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)COC(=O)C4=CC=CC=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the chemical structure of homaloside D and where has it been discovered?

A1: this compound is a phenolic glycoside characterized by the following structural features:

  • A gentisyl alcohol moiety (2-(hydroxymethyl)benzene-1,4-diol) esterified by 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylic acid. []
  • A glucose molecule attached to the gentisyl alcohol moiety. []

Q2: How was the structure of this compound elucidated?

A2: The structural determination of this compound was achieved through a combination of chemical analyses and Nuclear Magnetic Resonance (NMR) spectroscopic techniques. [] The researchers utilized various NMR experiments, including COLOC (Correlation spectroscopy via Long-Range Coupling), FLOCK (Fast Locking Technique), and selective INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) to establish the connectivity and stereochemistry of the molecule. [] These experiments provided crucial information about the through-bond and through-space interactions between atoms within the molecule, allowing for the complete characterization of this compound.

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